Androsta-4,16-dien-3-one
Overview
Description
Androsta-4,16-dien-3-one is a significant compound in the field of steroid chemistry, offering a foundation for understanding various biochemical processes and the synthesis of related compounds.
Synthesis Analysis
The synthesis of Androsta-4,16-dien-3-one has been achieved through various methods, including the modification of testosterone. One approach involved radioactive synthesis from 4-[14C]- and 7α-[3H]-testosterone, yielding purified androstadienone with approximately 6% yield. This method also produced other compounds, potentially ring D isomers, and 17-epitestosterone acetate as a byproduct (Wilkinson et al., 1970).
Molecular Structure Analysis
The molecular structure of Androsta-4,16-dien-3-one has been elucidated through various spectroscopic techniques. X-ray crystallography and molecular mechanics calculations have been employed to determine accurate molecular dimensions, revealing significant twisting of the angular methyl groups in the molecule (Cox & Turner, 1984).
Chemical Reactions and Properties
Chemical reactions involving Androsta-4,16-dien-3-one include its biotransformation by the green alga T76 Scenedesmus quadricauda, leading to hydration of the Δ4 double bond and complex skeleton rearrangements to form various bioproducts. This highlights the compound's reactivity and the potential for further derivative synthesis (DellaGreca et al., 1996).
Physical Properties Analysis
The physical properties of Androsta-4,16-dien-3-one, such as solubility, melting point, and boiling point, have been studied to facilitate its use in further chemical synthesis and understand its behavior in various solvents.
Chemical Properties Analysis
Androsta-4,16-dien-3-one's chemical properties, including its reactivity towards various reagents and conditions, have been extensively investigated. Studies have shown its involvement in nucleophilic vinylic "addition-elimination" substitution reactions, offering a novel route to 17-substituted steroids and highlighting its versatility as a chemical building block (Njar et al., 1996).
Scientific Research Applications
Detection in Human Plasma
The isolation and identification of androsta-4,16-dien-3-one from human adult male plasma, including both free steroid and sulphate-conjugate fractions, is a significant area of research. Techniques involve extraction, purification, and chromatographic analysis. This compound's concentration in male plasma is estimated to be around 0.01–0.05 µg/100 ml in the free steroid form, and approximately double in the sulphate-conjugate fraction (Brooksbank, Cunningham, & Wilson, 1969).
Role in Malodour Formation
Corynebacteria and other human axillary bacteria can transform androsta-4,16-dien-3-one into malodorous steroids. This process involves oxidative isomerisation and no reduction processes. The formation of androsta-4,16-dien-3-one is crucial to the development of body odour (Decréau, Marson, Smith, & Behan, 2003).
Synthesis and Purification
The synthesis and purification of radioactive androsta-4,16-dien-3-one from testosterone have been achieved, providing a method for the study of this compound using radiolabelled isotopes. This advancement is vital for deeper biochemical analysis (Wilkinson, Coombs, & Gower, 1970).
Vasodilator Properties
Androsta-1,4-dien-3,16-dione, closely related to androsta-4,16-dien-3-one, was isolated from the inflorescence of Ravenala madagascariensis and demonstrated significant vasorelaxing effects on isolated rat aorta. This suggests potential therapeutic applications in vascular health (Rakotondramanana et al., 2022).
Potential in Cancer Treatment
17-Heterocyclic substituted androstene derivatives of androsta-4,16-dien-3-one have shown promise as inhibitors of human 17α-Hydroxylase/C_(17,20)-lyase, indicating potential use in treating conditions like prostate cancer (Cheng, 2001).
Metabolic Studies
The metabolism of androsta-4,16-dien-3-one and related compounds has been a subject of study, particularly in boar testis tissue. Such research provides insights into the metabolic pathways and transformations of this steroid in biological systems (Katkov & Gower, 1970).
Chemosignaling and Emotional Perception
Research has indicated that androsta-4,16,-dien-3-one, as a human chemosignal, may modulate emotional perception in a sex-specific manner, suggesting its role in social and reproductive behaviors (Ye, Zhuang, Smeets, & Zhou, 2019).
Safety And Hazards
properties
IUPAC Name |
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDHDMOSWUAEAW-VMXHOPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863314 | |
Record name | Androsta-4,16-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-4,16-dien-3-one | |
CAS RN |
4075-07-4 | |
Record name | Androsta-4,16-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,16-Androstadien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-4,16-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4075-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTADIENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ4FHD36E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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